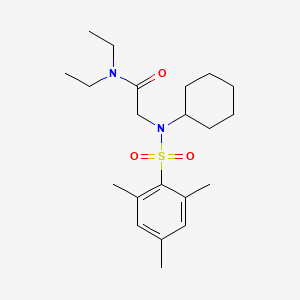
N~2~-cyclohexyl-N~1~,N~1~-diethyl-N~2~-(mesitylsulfonyl)glycinamide
説明
Synthesis Analysis
The synthesis of gamma-lactams as replacements for glycinamide in di- and trisubstituted cyclohexane CCR2 antagonists showcases the innovative approach to enhancing potency and metabolic stability through structural modification. The trisubstituted cyclohexanes, incorporating lactam, exhibited superior activity and stability compared to their glycinamide counterparts (Cherney et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to glycinamide often demonstrates significant variations in potency and stability based on their substitution pattern. The crystal structure analysis of certain glycine precursors and derivatives provides insights into their configuration and the potential effects on their biological activity and chemical properties.
Chemical Reactions and Properties
Glycinamide hydrochloride serves as a cost-effective and readily available transient directing group for C(sp3)−H arylation, facilitating the synthesis of a variety of 2-benzylbenzaldehydes. This approach exemplifies the versatility and efficiency of using glycinamide derivatives in chemical synthesis (Wen & Li, 2020).
科学的研究の応用
Palladium(0)-Catalyzed Allylation
Palladium(0)-catalyzed allylation reactions involving arenesulfonamides, sulfamide, and cyanamide utilize similar compounds for efficient allylation using allylic carbonates. Such reactions lead to the formation of N-arenesulfonyl-2,5-dihydropyrroles through ruthenium-mediated ring-closing metathesis, demonstrating the utility of these compounds in complex organic syntheses (Cerezo et al., 1998).
Synthesis and Spectroscopic Characterization
Dicyclohexyltin derivatives of dipeptides exhibit notable in vitro effects against breast cancer cells, showcasing the potential biomedical applications of compounds with structural similarities to N2-cyclohexyl-N1,N1-diethyl-N2-(mesitylsulfonyl)glycinamide. These derivatives' ability to exhibit high cytotoxicity highlights their importance in the development of new therapeutic agents (Huber et al., 1992).
Cobalt(III) Complexes and Quadridentate Ligands
The preparation of cobalt(III) complexes with N-(2-aminoethyl)iminodiacetate and various amino carboxylates demonstrates the compound's role in the synthesis of complex coordination compounds. These studies aid in understanding the geometric configurations and spectroscopic properties of such complexes, contributing to the field of inorganic chemistry and materials science (Akamatsu et al., 1982).
Ethylene and Cyclohexene Copolymerization
Nonbridged half-titanocenes containing aryloxo ligands demonstrate the utility of N2-cyclohexyl-N1,N1-diethyl-N2-(mesitylsulfonyl)glycinamide-related compounds in the polymerization process, particularly in the incorporation of cyclohexene into polymer chains. This research illustrates the importance of these compounds in advancing polymer chemistry and materials engineering (Wang et al., 2005).
Photoreactivity and Decarboxylation
The study of mesityl cyclohexanecarboxylate's photoreactivity reveals the compound's ability to undergo photodecarboxylation, forming cyclohexylmesitylene in neutral conditions. This research highlights the potential of N2-cyclohexyl-N1,N1-diethyl-N2-(mesitylsulfonyl)glycinamide and related compounds in photochemical reactions and organic synthesis (Mori et al., 2000).
特性
IUPAC Name |
2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3S/c1-6-22(7-2)20(24)15-23(19-11-9-8-10-12-19)27(25,26)21-17(4)13-16(3)14-18(21)5/h13-14,19H,6-12,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQDSQCWGXHOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(propionylamino)phenyl]isonicotinamide](/img/structure/B4628353.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4628354.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-(2-chlorophenyl)acrylamide](/img/structure/B4628356.png)
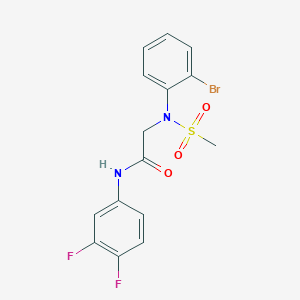
![[1-(2-chlorobenzyl)-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B4628359.png)
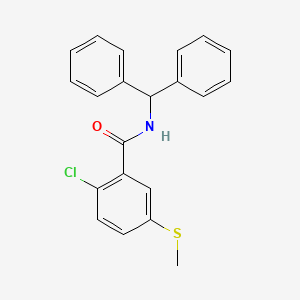
![2-{[3-(4-isopropylphenyl)propanoyl]amino}benzamide](/img/structure/B4628367.png)
![2,5-dichloro-N-methyl-N-{2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethyl}benzenesulfonamide](/img/structure/B4628371.png)
![ethyl 3-{7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4628381.png)
![6-(4-ethylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628391.png)
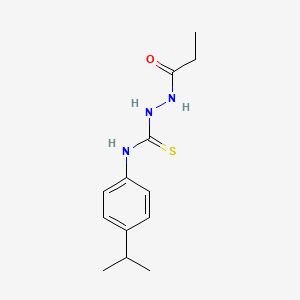
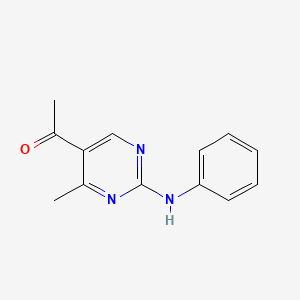
![isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B4628403.png)
![N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4628408.png)